molecular formula C36H56O6 B12823376 3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid

3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid

Cat. No.: B12823376
M. Wt: 584.8 g/mol
InChI Key: YJEJKUQEXFSVCJ-UHFFFAOYSA-N
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Description

Bevirimat, also known as 3-O-(3’,3’-dimethylsuccinyl)betulinic acid, is an anti-Human Immunodeficiency Virus drug derived from a betulinic acid-like compound. It was first isolated from Syzygium claviflorum, a Chinese herb. Bevirimat is notable for its unique mechanism of action, which involves inhibiting the maturation of the Human Immunodeficiency Virus, making it a promising candidate in the fight against Human Immunodeficiency Virus infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bevirimat is synthesized from betulinic acid, a naturally occurring triterpenoid. The synthesis involves the esterification of betulinic acid with 3,3-dimethylsuccinic anhydride. This reaction is typically carried out in the presence of a catalyst such as pyridine or a basic ionic liquid under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of bevirimat focuses on optimizing the extraction of betulinic acid from plant sources, followed by its chemical modification. The use of ionic liquids as solvents in the esterification process has been explored to reduce the environmental impact and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bevirimat undergoes several types of chemical reactions, including:

    Esterification: The primary reaction in its synthesis, where betulinic acid reacts with 3,3-dimethylsuccinic anhydride.

    Oxidation and Reduction: Bevirimat can undergo oxidation and reduction reactions, although these are less commonly studied.

Common Reagents and Conditions:

    Esterification: Pyridine or basic ionic liquids as catalysts, microwave-assisted conditions.

    Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products: The major product of the esterification reaction is bevirimat itself. Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: As a model compound for studying esterification reactions and the use of ionic liquids as green solvents.

    Biology: Investigated for its effects on viral maturation and replication, particularly in the context of Human Immunodeficiency Virus.

    Medicine: Explored as a potential therapeutic agent for Human Immunodeficiency Virus infection due to its unique mechanism of action.

Mechanism of Action

Bevirimat exerts its effects by specifically inhibiting the cleavage of spacer peptide 1 from the C-terminus of the capsid protein in the Human Immunodeficiency Virus. This inhibition prevents the proper maturation of the virus, resulting in the production of immature, non-infectious viral particles. Bevirimat binds at the junction of the capsid protein and spacer peptide 1, preventing cleavage by the Human Immunodeficiency Virus protease .

Comparison with Similar Compounds

Bevirimat is unique among Human Immunodeficiency Virus maturation inhibitors due to its specific binding site and mechanism of action. Similar compounds include:

Properties

IUPAC Name

9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJKUQEXFSVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870121
Record name 3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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